molecular formula C18H16O4 B12804155 Isatropic acid, trans-(-)- CAS No. 89066-66-0

Isatropic acid, trans-(-)-

Cat. No.: B12804155
CAS No.: 89066-66-0
M. Wt: 296.3 g/mol
InChI Key: LRUSLZFPYBAMCI-KBXCAEBGSA-N
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Description

trans-(-)-Isatropic acid is a chiral carboxylic acid derived from the hydrolysis or degradation of atropine, a tropane alkaloid found in plants of the Solanaceae family. It is structurally characterized by its isomeric relationship with cinnamic acid (C₉H₈O₂), sharing the same molecular formula but differing in spatial arrangement . This compound has garnered interest in alkaloid research due to its role as a precursor or intermediate in the synthesis of bioactive molecules. While its direct applications are less documented, its structural and functional parallels with other aromatic acids make it a subject of comparative pharmacological and synthetic studies.

Properties

CAS No.

89066-66-0

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

(1S,4R)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid

InChI

InChI=1S/C18H16O4/c19-16(20)14-10-11-18(17(21)22,12-6-2-1-3-7-12)15-9-5-4-8-13(14)15/h1-9,14H,10-11H2,(H,19,20)(H,21,22)/t14-,18+/m0/s1

InChI Key

LRUSLZFPYBAMCI-KBXCAEBGSA-N

Isomeric SMILES

C1C[C@](C2=CC=CC=C2[C@H]1C(=O)O)(C3=CC=CC=C3)C(=O)O

Canonical SMILES

C1CC(C2=CC=CC=C2C1C(=O)O)(C3=CC=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Isatropic acid, trans-(-)-, can be synthesized through several methods. One common synthetic route involves the reaction of phthalic anhydride with phenylacetic acid in the presence of a catalyst. The reaction typically occurs under reflux conditions with an appropriate solvent such as acetic acid. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of isatropic acid, trans-(-)-, often involves large-scale reactions using similar starting materials and catalysts. The reaction conditions are optimized to maximize yield and purity. Industrial processes may also include additional steps such as distillation and chromatography to ensure the final product meets quality standards .

Chemical Reactions Analysis

Reactions of Structurally Similar Carboxylic Acids

The search results highlight several studies on carboxylic acids and their reactivity, which may provide indirect insights:

  • α-trans-Cinnamic Acid Dimerization :

    • Under X-ray irradiation, α-trans-cinnamic acid undergoes [2+2] cycloaddition to form α-truxillic acid (a cyclobutane dimer) via a topochemical reaction. This process follows Johnson-Mehl-Avrami-Kolmogorov (JMAK) kinetics, with a rate constant influenced by irradiation time and temperature .

    • Competing side reactions (e.g., degradation pathways) were observed at longer irradiation times, leading to non-dimer byproducts .

  • Cediranib Synthesis :

    • A kinetic study of the alkylation of indolphenol with chloropyrrolidine revealed unexpected first-order kinetics due to intermediate azetidinium ion formation . Optimization of solvent and base equivalents improved reaction yields .

Methodologies for Reaction Optimization

Key techniques from the search results applicable to studying undercharacterized compounds like isatropic acid include:

Design of Experiments (DoE)

  • Used to optimize reaction variables (e.g., temperature, residence time, stoichiometry) for the nucleophilic aromatic substitution (NAr) of 2,4-difluoronitrobenzene with pyrrolidine. A face-centered central composite design identified optimal conditions (93% yield) while quantifying impurity formation .

  • Full factorial designs improved selectivity in glyoxylic acid addition to catechol, increasing yields from <20% to >70% .

Kinetic Analysis

  • Rate laws and isotopic labeling (e.g., kinetic isotope effects) help elucidate mechanisms. For example, secondary β-deuterium isotope effects (KIE ≈ 1.15–1.3) indicated hyperconjugation-stabilized transition states in carbocation-forming reactions .

Spectroscopic and Computational Insights

While not specific to isatropic acid, these methods are critical for reaction characterization:

  • Inelastic X-ray Scattering (IXS) :

    • Tracked electronic structure changes during α-trans-cinnamic acid dimerization, revealing sp² → sp³ rehybridization at carbon atoms .

  • Machine Learning (ML) for Reaction Prediction :

    • ML models trained on isotropic g-values (from EPR data) predicted structure-dependent reactivity in radical polymers . Similar approaches could correlate isatropic acid’s electronic structure with its reactivity.

Challenges and Recommendations

  • Nomenclature Verification : Confirm the IUPAC name or CAS registry number for "isatropic acid, trans-(-)-", as it may be a historical or less-common synonym (e.g., isatropic acid could relate to isatin derivatives or tropic acid analogs).

  • Synthetic Routes : If unreported, consider leveraging methodologies from analogous systems:

    • DoE-guided optimization for variables like solvent polarity, catalysts, and temperature .

    • Isotopic labeling to probe reaction mechanisms via KIE .

  • Characterization : Use IXS or solid-state NMR to monitor reaction progress, as demonstrated for cinnamic acid dimerization .

Scientific Research Applications

Isatropic acid, trans-(-)-, has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of isatropic acid, trans-(-)-, involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Primary Applications
trans-(-)-Isatropic Acid C₉H₈O₂ 148.16 (inferred) N/A Isomeric to cinnamic acid; derived from atropine Alkaloid research, synthetic intermediates
Cinnamic Acid C₉H₈O₂ 148.16 140-10-3 α,β-unsaturated carboxylic acid Flavors, fragrances, pharmaceuticals
(-)-S-Tropic Acid C₉H₁₀O₃ 166.18 17126-67-9 Benzene ring with hydroxyl and alcohol groups Anticholinergic drug synthesis

Research Findings and Implications

  • Synthetic Pathways: Studies on structurally related acids, such as trans-δ-tocotrienolic acid derivatives, highlight the importance of NMR and mass spectrometry (e.g., HREIMS) in confirming stereochemistry and purity . Similar methodologies could be applied to characterize trans-(-)-isatropic acid.
  • Pharmacological Potential: The success of (-)-S-tropic acid in anticholinergic drug development underscores the value of functional group modification in enhancing therapeutic efficacy—a strategy applicable to isatropic acid optimization .

Q & A

Basic Research Questions

Q. How should researchers design a literature review to identify gaps in the synthesis and characterization of trans-(-)-isatropic acid?

  • Conduct a systematic search using academic databases (e.g., PubMed, SciFinder) with keywords like "isatropic acid stereochemistry," "synthesis protocols," and "spectroscopic characterization." Prioritize peer-reviewed journals and avoid unreliable sources like *benchchem.com * .
  • Use citation tracking to map foundational studies (e.g., early synthesis routes) and recent advancements (e.g., enantioselective methods). Critically assess inconsistencies in reported melting points or NMR shifts, which may indicate unresolved stereochemical challenges .

Q. What experimental methods are validated for isolating and purifying trans-(-)-isatropic acid?

  • Standard protocols include recrystallization (using ethanol/water mixtures) and chiral chromatography (e.g., HPLC with amylose-based columns). Validate purity via HPLC-MS (>98% enantiomeric excess) and compare melting points with literature values .
  • For reproducibility, document solvent ratios, temperature gradients, and column pressures in detail, adhering to IUPAC guidelines .

Q. How can researchers formulate a testable hypothesis about the compound’s biological activity?

  • Base hypotheses on structural analogs (e.g., tropic acid derivatives) with known receptor-binding profiles. For example: "Due to its rigid bicyclic structure, trans-(-)-isatropic acid will exhibit higher affinity for muscarinic receptors than its cis-isomer." Use molecular docking simulations to preliminarily validate this hypothesis .

Advanced Research Questions

Q. How can conflicting data on the compound’s thermodynamic stability be resolved?

  • Perform differential scanning calorimetry (DSC) under inert atmospheres to avoid decomposition. Compare results with computational studies (e.g., DFT calculations of enthalpy differences between isomers). Discrepancies may arise from impurities or kinetic vs. thermodynamic control during synthesis .
  • Use sensitivity analyses to identify variables (e.g., heating rates, sample encapsulation) affecting DSC outcomes .

Q. What strategies optimize enantioselective synthesis of trans-(-)-isatropic acid with minimal racemization?

  • Evaluate chiral catalysts (e.g., BINAP-metal complexes) in asymmetric hydrogenation. Monitor reaction progress via in-situ IR to detect intermediates prone to racemization. Optimize parameters like temperature (-20°C to 0°C) and solvent polarity (THF vs. DCM) .
  • Compare yields and enantioselectivity using ANOVA to determine statistically significant factors .

Q. How do solvation effects influence the compound’s NMR chemical shifts across solvents?

  • Acquire 1H^1H- and 13C^{13}C-NMR spectra in deuterated DMSO, CDCl3_3, and D2_2O. Use the IEF-PCM model to correlate solvent polarity with deshielding of carboxyl protons. Discrepancies >0.2 ppm may indicate hydrogen bonding or aggregation effects .
  • Archive raw data in repositories like Zenodo with metadata on probe calibration and shimming protocols .

Q. What computational models best predict the compound’s pharmacokinetic properties?

  • Apply QSAR models trained on tropane alkaloids to estimate logP, bioavailability, and blood-brain barrier permeability. Validate predictions with in vitro Caco-2 cell assays .
  • Address model limitations (e.g., neglecting protein binding) by integrating molecular dynamics simulations of serum albumin interactions .

Methodological Guidance

  • Data Contradictions : Use triangulation (e.g., XRD for crystallinity + DSC for thermal stability) to resolve conflicting spectral data. Document all raw datasets and preprocessing steps .
  • Ethical Compliance : Ensure toxicity studies follow OECD guidelines. For in vivo work, justify sample sizes using power analyses and obtain institutional ethics approvals .
  • Collaborative Documentation : Use electronic lab notebooks (e.g., LabArchives) to track reagent batches, instrument calibrations, and authorship contributions .

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